molecular formula C9H13NO B3360454 5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one CAS No. 89044-61-1

5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one

Cat. No.: B3360454
CAS No.: 89044-61-1
M. Wt: 151.21 g/mol
InChI Key: KQCDMHAGCHKEIT-UHFFFAOYSA-N
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Description

5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one: is a heterocyclic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology: : It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: : Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: : The compound could be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound of the indolizine family.

    6,7,8,8a-Tetrahydroindolizin-1(5H)-one: A similar compound without the methyl group at the 5-position.

Uniqueness

5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one is unique due to the presence of the methyl group at the 5-position, which may influence its chemical reactivity and biological activity compared to other indolizine derivatives.

Properties

IUPAC Name

5-methyl-6,7,8,8a-tetrahydro-5H-indolizin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-8-9(11)5-6-10(7)8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCDMHAGCHKEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2N1C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70516360
Record name 5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89044-61-1
Record name 5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70516360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one
Reactant of Route 2
5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one
Reactant of Route 3
5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one
Reactant of Route 4
5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one
Reactant of Route 5
5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one
Reactant of Route 6
5-Methyl-6,7,8,8a-tetrahydroindolizin-1(5H)-one

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